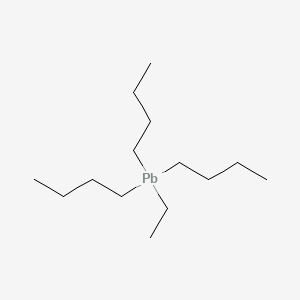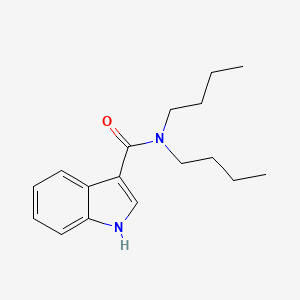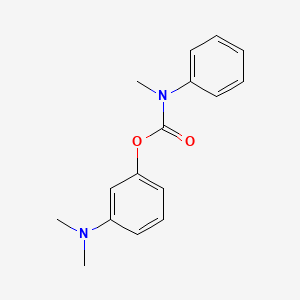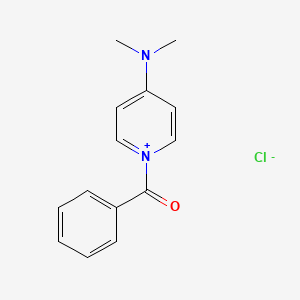
Pyridinium, 1-benzoyl-4-(dimethylamino)-, chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyridinium, 1-benzoyl-4-(dimethylamino)-, chloride: is a chemical compound with the molecular formula C14H15ClN2O It is a pyridinium salt that features a benzoyl group at the 1-position and a dimethylamino group at the 4-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Pyridinium, 1-benzoyl-4-(dimethylamino)-, chloride typically involves the reaction of pyridine derivatives with benzoyl chloride and dimethylamine. One common method includes the following steps:
Starting Materials: Pyridine, benzoyl chloride, and dimethylamine.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, under anhydrous conditions to prevent hydrolysis.
Procedure: Pyridine is first reacted with benzoyl chloride to form 1-benzoylpyridinium chloride. This intermediate is then treated with dimethylamine to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: Pyridinium, 1-benzoyl-4-(dimethylamino)-, chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridinium ring to a piperidine ring.
Substitution: The benzoyl and dimethylamino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Pyridinium N-oxides.
Reduction: Piperidine derivatives.
Substitution: Substituted pyridinium salts.
Applications De Recherche Scientifique
Chemistry:
Catalysis: The compound can act as a catalyst in organic synthesis reactions.
Synthesis: It is used as an intermediate in the synthesis of more complex molecules.
Biology:
Biochemical Studies: It is used in studies involving enzyme inhibition and receptor binding.
Medicine:
Industry:
Material Science: It is used in the development of new materials with specific electronic properties.
Mécanisme D'action
The mechanism of action of Pyridinium, 1-benzoyl-4-(dimethylamino)-, chloride involves its interaction with molecular targets such as enzymes and receptors. The benzoyl group can form hydrogen bonds with active sites, while the dimethylamino group can participate in electrostatic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
- Pyridinium, 1-benzoyl-4-(methylamino)-, chloride
- Pyridinium, 1-benzoyl-4-(ethylamino)-, chloride
- Pyridinium, 1-benzoyl-4-(propylamino)-, chloride
Comparison:
- Structural Differences: The main difference lies in the substituents on the amino group. While Pyridinium, 1-benzoyl-4-(dimethylamino)-, chloride has two methyl groups, the similar compounds have different alkyl groups.
- Chemical Properties: These structural differences can lead to variations in reactivity, solubility, and stability.
- Applications: The unique combination of benzoyl and dimethylamino groups in this compound may confer specific advantages in certain applications, such as enhanced binding affinity in biochemical studies.
Propriétés
Numéro CAS |
64548-92-1 |
|---|---|
Formule moléculaire |
C14H15ClN2O |
Poids moléculaire |
262.73 g/mol |
Nom IUPAC |
[4-(dimethylamino)pyridin-1-ium-1-yl]-phenylmethanone;chloride |
InChI |
InChI=1S/C14H15N2O.ClH/c1-15(2)13-8-10-16(11-9-13)14(17)12-6-4-3-5-7-12;/h3-11H,1-2H3;1H/q+1;/p-1 |
Clé InChI |
MIGKRFFIRAQMQO-UHFFFAOYSA-M |
SMILES canonique |
CN(C)C1=CC=[N+](C=C1)C(=O)C2=CC=CC=C2.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


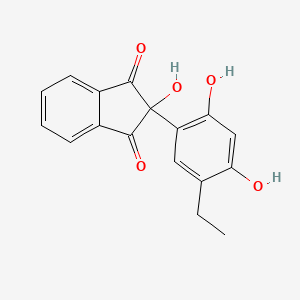
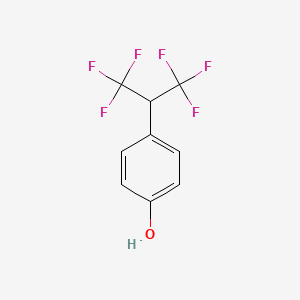

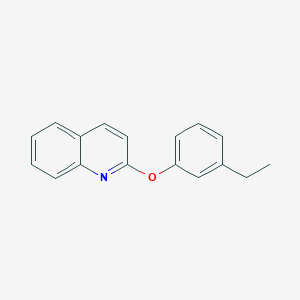
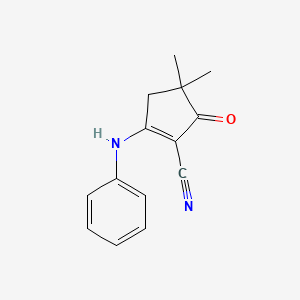
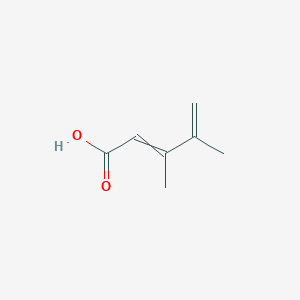
![1-Bromo-4-{[4-(heptyloxy)phenyl]ethynyl}benzene](/img/structure/B14498781.png)
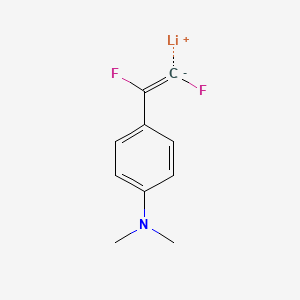

acetic acid](/img/structure/B14498803.png)
![11-[Butyl(dimethyl)stannyl]undecanoic acid](/img/structure/B14498808.png)
